Benzyl 2-(chloromethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 166107-55-7 . It has a molecular weight of 267.75 and its molecular formula is C14H18ClNO2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Benzyl 2-(chloromethyl)piperidine-1-carboxylate is 1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving Benzyl 2-(chloromethyl)piperidine-1-carboxylate, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a liquid at room temperature . Its boiling point and other physical properties are not specified in the sources found.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives are crucial in the pharmaceutical industry, and Benzyl 2-(chloromethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various drugs . It’s particularly important in the creation of compounds that require a piperidine ring as a core structural element. This includes a wide range of therapeutic agents, such as antihistamines, local anesthetics, and antidepressants.
Cholinesterase Inhibitors
The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . This is significant in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain, thereby improving the symptoms of memory loss and confusion.
Development of Bioactive Molecules
Benzyl 2-(chloromethyl)piperidine-1-carboxylate can be used to develop bioactive molecules with potential therapeutic applications . Its structure allows for the creation of diverse bioactive compounds that can interact with various biological targets, leading to the development of new drugs with improved efficacy and safety profiles.
Chemical Research and Catalysis
In chemical research, this compound can act as a catalyst or a reactant in different organic synthesis reactions . Its reactivity can be harnessed to create complex molecules through processes such as cyclization, hydrogenation, and multicomponent reactions.
Neuropharmacological Studies
The piperidine moiety is a common feature in neuropharmacological agents . Benzyl 2-(chloromethyl)piperidine-1-carboxylate can be used in the synthesis of experimental compounds that target neurological pathways, aiding in the study of brain function and the development of treatments for neurological disorders.
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives can be utilized to synthesize pesticides and insecticides . The structural flexibility of Benzyl 2-(chloromethyl)piperidine-1-carboxylate allows for the creation of compounds that can effectively target and control pest populations, contributing to increased crop yields and food security.
Future Directions
Piperidine derivatives, such as Benzyl 2-(chloromethyl)piperidine-1-carboxylate, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and understanding the biological activity of these compounds.
properties
IUPAC Name |
benzyl 2-(chloromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOATBDYNXZHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166107-55-7 |
Source
|
Record name | benzyl 2-(chloromethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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